1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolamine

Catalog No.
S602958
CAS No.
5681-36-7
M.F
C37H74NO8P
M. Wt
692 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolamine

CAS Number

5681-36-7

Product Name

1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolamine

IUPAC Name

2-azaniumylethyl 2,3-di(hexadecanoyloxy)propyl phosphate

Molecular Formula

C37H74NO8P

Molecular Weight

692 g/mol

InChI

InChI=1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42)

InChI Key

SLKDGVPOSSLUAI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCC

Synonyms

1,2-dihexadecyl-sn-glycero-3-phosphoethanolamine, 1,2-dipalmitoyl-3-phosphatidylethanolamine, 1,2-dipalmitoyl-3-phosphatidylethanolamine, (+-)-isomer, 1,2-dipalmitoyl-3-phosphatidylethanolamine, (R)-isomer, 1,2-dipalmitoyl-3-phosphatidylethanolamine, ion(1-), 1,2-dipalmitoyl-rac-glycerophosphoethanolamine, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine, DHPE, dipalmitoyl cephalin, dipalmitoyl phosphatidylethanolamine, phosphatidylethanolamine dipalmitoate

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCC

Molecular Structure Analysis

The key features of DPPE's structure include:

  • Glycerol backbone: The central component, providing the framework for attaching the fatty acids and headgroup [].
  • Palmitoyl fatty acids: The long, saturated hydrocarbon chains contribute to the hydrophobic nature of the molecule, essential for its role in cell membranes [].
  • Phosphate group: Creates a polar headgroup, attracting water molecules and contributing to the hydrophilic nature of that end of the molecule [].
  • Ethanolamine headgroup: Another component of the hydrophilic headgroup, with a net positive charge at physiological pH [].

This combination of hydrophobic and hydrophilic regions allows DPPE molecules to self-assemble in aqueous environments, forming the characteristic phospholipid bilayer of cell membranes.


Chemical Reactions Analysis

Synthesis

DPPE can be synthesized through various methods, including acylation of glycerol with palmitoyl chloride and subsequent phosphorylation and attachment of the ethanolamine headgroup.

Decomposition

Phospholipid degradation can occur through enzymatic processes within cells. Phospholipases are a class of enzymes that hydrolyze phospholipids, breaking down the ester bonds between the fatty acids and glycerol backbone.

Other relevant reactions

DPPE can interact with other molecules, such as cholesterol, to modulate membrane fluidity and curvature.

Physical and Chemical Properties

  • Melting point: Not readily available, but phospholipids typically have high melting points due to the long fatty acid chains.
  • Boiling point: Decomposes before boiling [].
  • Solubility: Insoluble in water, soluble in organic solvents like chloroform and methanol [].
  • Stability: Relatively stable under physiological conditions [].

In model cell membrane research, DPPE mimics the structural properties of natural phospholipids, allowing scientists to study membrane-associated processes such as protein-lipid interactions, membrane fusion, and drug-membrane interactions [, ].

Membrane Mimetic Studies

DPPE is widely used as a model membrane system due to its structural similarity to the natural phospholipids found in cell membranes. Researchers employ DPPE to study various membrane-related processes, including:

  • Membrane protein interactions: DPPE vesicles provide a platform to study how membrane proteins interact with their surrounding lipid environment.
  • Membrane fusion: DPPE can be used to investigate the mechanisms of membrane fusion, a crucial process in cellular events like exocytosis and viral entry.
  • Drug-membrane interactions: DPPE membranes are employed to study how drugs interact with cell membranes, aiding in the development and evaluation of new therapeutic agents.

Drug Delivery Systems

DPPE's ability to self-assemble into various structures, such as liposomes and micelles, makes it a valuable tool in drug delivery research. These structures can encapsulate drugs and deliver them to specific targets within the body.

  • Liposomes: DPPE can be used to formulate liposomes, which are microscopic spheres with an aqueous core surrounded by a phospholipid bilayer. Liposomes can encapsulate various therapeutic agents and offer advantages like sustained drug release and targeted delivery.
  • Micelles: DPPE can also form micelles, which are smaller structures with a hydrophobic core surrounded by hydrophilic heads. Micelles can be used to deliver hydrophobic drugs and improve their solubility and bioavailability.

Other Research Applications

DPPE finds application in various other areas of scientific research, including:

  • Nanoparticle research: DPPE can be used to coat nanoparticles, improving their stability and biocompatibility for various applications, such as drug delivery and imaging.
  • Cell biology studies: DPPE can be used to study various cellular processes, such as membrane fluidity and endocytosis.

XLogP3

12.5

MeSH Pharmacological Classification

Platelet Aggregation Inhibitors

Other CAS

5681-36-7

Wikipedia

Dipalmitoylphosphatidylethanolamine

Dates

Modify: 2023-08-15

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